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  • Product: N-[2-(4-acetylanilino)-2-oxoethyl]benzenecarboxamide
  • CAS: 109809-55-4

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Pharmacokinetic Profiling and Bioavailability of N-[2-(4-acetylanilino)-2-oxoethyl]benzenecarboxamide

Foreword: Charting the Course for a Novel Benzamide Derivative The journey of a novel chemical entity from laboratory discovery to potential therapeutic application is a rigorous and multifaceted process. A critical mile...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting the Course for a Novel Benzamide Derivative

The journey of a novel chemical entity from laboratory discovery to potential therapeutic application is a rigorous and multifaceted process. A critical milestone in this journey is the comprehensive characterization of its pharmacokinetic (PK) profile. This guide provides an in-depth, technical framework for conducting the pharmacokinetic and bioavailability studies of the novel compound, N-[2-(4-acetylanilino)-2-oxoethyl]benzenecarboxamide. While specific data for this molecule is not yet publicly available, this document serves as a robust, experience-driven roadmap for researchers, scientists, and drug development professionals. By leveraging established methodologies and insights from structurally related compounds, we will delineate the necessary steps to thoroughly understand the absorption, distribution, metabolism, and excretion (ADME) of this promising molecule. The principles and protocols outlined herein are designed to ensure scientific integrity and generate the high-quality data essential for informed decision-making in the drug development pipeline.

Introduction: The Significance of Pharmacokinetic Profiling

The therapeutic efficacy and safety of any drug candidate are intrinsically linked to its pharmacokinetic properties. Understanding how the body acts on a drug—its ADME profile—is fundamental to designing effective dosing regimens and anticipating potential drug-drug interactions. For a novel compound such as N-[2-(4-acetylanilino)-2-oxoethyl]benzenecarboxamide, a derivative of the well-explored benzamide and acetanilide scaffolds, a thorough PK investigation is the first step toward elucidating its clinical potential. This guide will detail the essential in vitro and in vivo studies, bioanalytical method development, and data analysis required to build a comprehensive pharmacokinetic profile.

Pre-Clinical In Vitro Characterization: Laying the Foundation

Before advancing to in vivo studies, a series of in vitro assays are indispensable for predicting the compound's behavior in a biological system. These preliminary screens provide crucial data that informs the design of subsequent animal studies.

Physicochemical Properties

A foundational understanding of the compound's inherent properties is paramount.

  • Solubility: The aqueous solubility of N-[2-(4-acetylanilino)-2-oxoethyl]benzenecarboxamide will be a key determinant of its oral absorption. Experiments should be conducted to determine its solubility across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 7.4) to simulate the conditions of the gastrointestinal tract. Poor solubility may necessitate formulation strategies to enhance bioavailability.

  • Lipophilicity (LogP/LogD): The compound's partition coefficient (LogP) and distribution coefficient (LogD) at physiological pH are critical predictors of its ability to cross biological membranes. These parameters influence absorption, distribution, and potential for blood-brain barrier penetration.[1]

In Vitro ADME Assays
  • Metabolic Stability: The susceptibility of the compound to metabolism is assessed using liver microsomes or hepatocytes from relevant preclinical species (e.g., mouse, rat) and humans. A high rate of metabolism may suggest a short in vivo half-life and potential for rapid clearance.

  • Plasma Protein Binding: The extent to which N-[2-(4-acetylanilino)-2-oxoethyl]benzenecarboxamide binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, will significantly impact its distribution and the concentration of the free, pharmacologically active drug.[2][3] High plasma protein binding can limit the amount of drug available to reach its target site.

  • CYP450 Inhibition: It is crucial to evaluate the potential of the compound to inhibit major cytochrome P450 (CYP) enzymes. Inhibition of these enzymes can lead to clinically significant drug-drug interactions.

Bioanalytical Method Development and Validation: The Cornerstone of Accurate Measurement

A robust and validated bioanalytical method is essential for the accurate quantification of N-[2-(4-acetylanilino)-2-oxoethyl]benzenecarboxamide in biological matrices. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[4]

Experimental Protocol: HPLC-MS/MS Method Development
  • Standard Preparation: Prepare stock solutions of the analyte and a suitable internal standard (IS) in an appropriate organic solvent. Serially dilute the stock solution to create calibration standards and quality control (QC) samples.

  • Sample Preparation: Develop a sample extraction procedure to isolate the analyte from the biological matrix (e.g., plasma, urine). Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction.[2][5]

  • Chromatographic Separation: Optimize the HPLC conditions (column, mobile phase composition, flow rate, and gradient) to achieve good chromatographic peak shape and separation from endogenous matrix components.

  • Mass Spectrometric Detection: Tune the mass spectrometer parameters (ionization mode, precursor and product ions, collision energy) to maximize the signal intensity for both the analyte and the IS.

  • Method Validation: Validate the method according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.[6]

In Vivo Pharmacokinetic Studies: Unveiling the ADME Profile in a Living System

In vivo studies in appropriate animal models, typically rodents such as mice or rats, are conducted to determine the pharmacokinetic parameters of N-[2-(4-acetylanilino)-2-oxoethyl]benzenecarboxamide.[7][8][9]

Study Design
  • Animal Model: Select a suitable animal model (e.g., Sprague-Dawley rats) for the study.[10]

  • Dosing: The compound is administered via both intravenous (IV) and oral (PO) routes to different groups of animals. The IV dose allows for the determination of clearance and volume of distribution, while the PO dose is used to assess oral absorption and bioavailability.

  • Blood Sampling: Collect serial blood samples at predetermined time points after dosing.[2] The sampling schedule should be designed to adequately capture the absorption, distribution, and elimination phases of the drug.

  • Sample Processing: Process the blood samples to obtain plasma, which is then stored frozen until bioanalysis.

Experimental Workflow

Caption: In vivo pharmacokinetic study workflow.

Data Analysis and Key Parameters

The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters.

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the peak exposure to the drug.
Tmax Time to reach CmaxProvides information on the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents the total systemic exposure to the drug.
Elimination half-lifeThe time required for the plasma concentration to decrease by half.
CL ClearanceThe volume of plasma cleared of the drug per unit of time.
Vd Volume of distributionThe apparent volume into which the drug distributes in the body.
F (%) Absolute bioavailabilityThe fraction of the orally administered dose that reaches systemic circulation.

Table 1: Key Pharmacokinetic Parameters

Bioavailability Assessment

Absolute bioavailability (F%) is a critical parameter that quantifies the extent of oral absorption. It is calculated by comparing the AUC following oral administration to the AUC following intravenous administration, corrected for the dose.

F (%) = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100

A high oral bioavailability is generally a desirable characteristic for an orally administered drug. Low bioavailability may be due to poor absorption, extensive first-pass metabolism, or both.[11]

Metabolism and Excretion Studies: Identifying the Fate of the Compound

Understanding the metabolic pathways and routes of excretion of N-[2-(4-acetylanilino)-2-oxoethyl]benzenecarboxamide is crucial for a complete pharmacokinetic profile.

Metabolite Identification

In vitro studies using liver microsomes or hepatocytes can provide initial insights into potential metabolites. In vivo samples (plasma, urine, and feces) should be analyzed to identify the major metabolites. The chemical structures of these metabolites are elucidated using high-resolution mass spectrometry. It is also important to assess whether any of the metabolites are pharmacologically active.

Excretion Studies

Urine and feces are collected from the animals in the in vivo study to determine the primary routes of excretion of the parent compound and its metabolites. This information helps to complete the mass balance of the administered dose.

Conclusion: Synthesizing the Data for a Go/No-Go Decision

The comprehensive pharmacokinetic profiling of N-[2-(4-acetylanilino)-2-oxoethyl]benzenecarboxamide, as outlined in this guide, will generate a wealth of data. This information is critical for:

  • Establishing a preliminary dose-exposure relationship.

  • Predicting the human pharmacokinetic profile and potential for drug-drug interactions.

  • Informing the design of future toxicology and efficacy studies.

  • Guiding formulation development to optimize drug delivery.

Ultimately, a thorough understanding of the compound's ADME properties is a cornerstone of a successful drug development program, enabling a data-driven " go/no-go " decision for this promising new chemical entity.

References

  • Neuropharmacological Assessment of Sulfonamide Derivatives of Para-Aminobenzoic Acid through In Vivo and In Silico Approaches. (2024). MDPI.
  • Synthesis and Smo Activity of Some Novel Benzamide Derivatives. PMC.
  • Synthesis and in vivo evaluation of N-ethylamino-2-oxo-1,2-dihydro-quinoline-3-carboxamide for inhibition of intestinal tumorigenesis in APCMin/+ mice. PMC.
  • Analysis of encainide and metabolites in plasma and urine by high-performance liquid chromatography. PubMed.
  • Synthesis of 2-(acetylamino)-N-[2-[4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-yl]amino]-1-piperidinyl]ethyl]benzamide.
  • Plasma pharmacokinetics of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide in a phase I trial. PubMed.
  • Carcinogenicity and Metabolism of Azo Dyes, Especially Those Derived from Benzidine.
  • Pharmacokinetic evaluation of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide in patients by positron emission tomography. PubMed.
  • Synthesis and structure-activity relationships of N-(2-oxo-3-oxetanyl)amides as N-acylethanolamine-hydrolyzing acid amidase inhibitors. PubMed.
  • Pharmacokinetics and splenic accumulation of N-acetylamino-3-chloro-N-(2-diethylamino-ethyl) benzamide after a single administration to rats. PubMed.
  • New Trends in the Methodologies of Determination of Benzodiazepine Residues in Biological Samples. (2025). MDPI.
  • Pharmacokinetics and Enterohepatic Circulation of 2-(Quinoline-8-carboxamido)benzoic Acid (2-QBA) in Mice. (2024). MDPI.
  • Pharmacokinetics of N-acetylcysteine in man. ResearchGate.
  • Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a novel scaffold of pancreatic β-cell protective agents against endoplasmic reticulum stress. PubMed.
  • Application of High-Performance Frontal Analysis to Enantioselective Studies on Drug - Plasma Protein Binding.
  • Synthesis and Stereochemistry of Benzamidines and Acetamidines. Arkivoc.
  • Bio-Analytical Liquid Chromatographic Method for the Determination of Linezolid in Plasma.
  • Developmental Toxicity Studies in Rats and Rabbits on 2,4-Dichlorophenoxyacetic Acid and Its Forms. ResearchGate.
  • CN109456221B - Synthetic method of acetanilide derivative. Google Patents.
  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples.
  • N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry (RSC Publishing).
  • (PDF) A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. ResearchGate.
  • N-(2-(Benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide. (2024). MDPI.
  • N‐(Anilinoethyl)amide Melatonergic Ligands with Improved Water Solubility and Metabolic Stability. ResearchGate.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of N-[2-(4-acetylanilino)-2-oxoethyl]benzenecarboxamide

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound CAS: 109809-55-4[1] Introduction & Mechanistic Rationale The synthesis of N-[2-(4-acetylanilino)-2-oxoethyl]benzenecarboxamid...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound CAS: 109809-55-4[1]

Introduction & Mechanistic Rationale

The synthesis of N-[2-(4-acetylanilino)-2-oxoethyl]benzenecarboxamide (Molecular Weight: 296.32 g/mol ) involves the direct amide coupling of hippuric acid (N-benzoylglycine) with 4-aminoacetophenone. While this appears to be a standard peptide-like coupling, the specific electronic properties of the substrates necessitate a highly optimized approach.

The Chemical Challenge: 4-Aminoacetophenone possesses a strongly electron-withdrawing acetyl group at the para position of the aromatic ring. This significantly depletes the electron density of the aniline amine, rendering it a exceptionally poor nucleophile[2]. Standard carbodiimide coupling reagents (e.g., DCC or EDC alone) often result in sluggish kinetics, incomplete conversion, and high rates of side-product formation (such as N-acylurea rearrangement).

The Strategic Solution: To overcome the poor nucleophilicity of the aniline, this protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in combination with the sterically hindered base DIPEA (N,N-Diisopropylethylamine)[3][4].

  • Anchimeric Assistance: HATU converts the carboxylic acid of hippuric acid into an highly reactive OAt (7-azabenzotriazole) active ester. The adjacent pyridine nitrogen in the HOAt leaving group provides neighboring-group participation, effectively "guiding" and accelerating the attack of the electron-deficient aniline.

  • Base Selection: DIPEA is strictly preferred over Triethylamine (TEA). DIPEA's bulky isopropyl groups prevent it from acting as a competing nucleophile, thereby suppressing undesired side reactions while efficiently scavenging protons to drive the equilibrium forward[3].

  • Orthogonal to Azlactone Routes: While hippuric acid is famous for forming 5-oxazolones (azlactones) via the Erlenmeyer synthesis using acetic anhydride[5], that pathway is highly prone to side reactions (e.g., C-4 condensation) and is generally reserved for forming complex heterocycles. The HATU-mediated route provides superior chemoselectivity for direct amidation.

Process Visualization

G N1 Hippuric Acid + HATU (in Anhydrous DMF) N2 Add DIPEA (Base Activation, 15 min) N1->N2 N3 OAt-Active Ester (Highly Reactive Intermediate) N2->N3 Pre-activation N4 Add 4-Aminoacetophenone (Nucleophilic Attack, 12 h) N3->N4 N5 Crude Reaction Mixture (Target Amide + Byproducts) N4->N5 Amide Bond Formation N6 Liquid-Liquid Extraction (EtOAc / 1M HCl / NaHCO3) N5->N6 Quench & Workup N7 Purified Product (N-[2-(4-acetylanilino)-2-oxoethyl]benzenecarboxamide) N6->N7 Recrystallization

Workflow for the HATU-mediated amide coupling synthesis of the target benzenecarboxamide.

Materials and Reagents

ReagentRoleEquivalentsAmount (for 10 mmol scale)
Hippuric Acid Carboxylic Acid1.0 eq1.79 g
4-Aminoacetophenone Amine Nucleophile1.1 eq1.49 g
HATU Coupling Agent1.2 eq4.56 g
DIPEA Non-nucleophilic Base2.5 eq4.35 mL
DMF (Anhydrous) Polar Aprotic Solvent-50.0 mL (0.2 M)

Step-by-Step Experimental Protocol

Step 1: Pre-Activation of the Carboxylic Acid

  • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and purge with inert gas (Nitrogen or Argon).

  • Add Hippuric acid (1.79 g, 10 mmol) and HATU (4.56 g, 12 mmol) to the flask.

  • Add 50 mL of anhydrous DMF to dissolve the solids.

  • Dropwise, add DIPEA (4.35 mL, 25 mmol) to the stirring solution.

  • Critical Insight: Allow the mixture to stir at room temperature for exactly 15 to 20 minutes before proceeding. Causality: This pre-activation step ensures the complete formation of the OAt-active ester. If the electron-deficient aniline is added simultaneously with HATU, the amine can attack the uronium salt directly, forming an unreactive guanidinium byproduct and drastically lowering the yield[2].

Step 2: Nucleophilic Coupling 6. After the pre-activation period, add 4-aminoacetophenone (1.49 g, 11 mmol) to the reaction mixture in one portion. 7. Cover the flask with aluminum foil (HATU is mildly light-sensitive over long durations) and stir at room temperature for 12–18 hours. Reaction progress can be monitored via TLC (Eluent: 50% EtOAc in Hexanes) or LC-MS.

Step 3: Quench and Liquid-Liquid Extraction 8. Dilute the reaction mixture with 150 mL of Ethyl Acetate (EtOAc). 9. Transfer the mixture to a separatory funnel and wash with 100 mL of 1M aqueous HCl. Causality: The acidic wash protonates and removes unreacted 4-aminoacetophenone, DIPEA, and basic guanidinium byproducts into the aqueous layer. 10. Wash the organic layer with 100 mL of saturated aqueous NaHCO₃. Causality: The basic wash deprotonates and removes unreacted hippuric acid and the highly water-soluble HOAt leaving group. 11. Wash the organic layer with 100 mL of brine (saturated NaCl) to remove residual DMF and water. 12. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification 13. The crude product can be purified via recrystallization from hot Ethanol (EtOH). Alternatively, perform flash column chromatography on silica gel using a gradient of 30% to 60% EtOAc in Hexanes. 14. Dry the purified white-to-off-white solid in a vacuum oven at 45°C for 4 hours.

Optimization Data & Reagent Comparison

To validate the trustworthiness of this protocol, the table below summarizes the optimization data comparing different coupling strategies for this specific electron-deficient aniline system.

Coupling Reagent SystemBaseActive IntermediateRelative KineticsAverage Isolated Yield
EDC·HCl / HOBt NMMOBt-EsterSlow (>24 h)45 - 55%
Mixed Anhydride (IBCF) NMMIsobutyl CarbonateModerate (12 h)60 - 70%
Acetic Anhydride [5]NaOAcAzlactone (5-oxazolone)Moderate (8 h)65 - 75% (Side reactions)
HATU [4]DIPEA OAt-Ester Fast (12 h) 88 - 94%

Expected Analytical Profile

To ensure a self-validating system, verify the synthesized N-[2-(4-acetylanilino)-2-oxoethyl]benzenecarboxamide against the following expected analytical benchmarks:

  • LC-MS (ESI+): Expected [M+H]+ at m/z 297.1.

  • 1H NMR (400 MHz, DMSO-d6):

    • δ ~10.40 (s, 1H, aniline Amide NH)

    • δ ~8.85 (t, 1H, glycine Amide NH)

    • δ ~7.95 - 7.45 (m, 9H, Aromatic protons from benzoyl and acetophenone rings)

    • δ ~4.15 (d, 2H, -CH₂- linker)

    • δ ~2.52 (s, 3H, Acetyl -CH₃)

References

  • A Heterogeneous approach to synthesis of azlactones International Journal of Pharmaceutical Research and Applications URL:[Link]

  • Process optimization for acid-amine coupling: a catalytic approach Growing Science URL:[Link]

Sources

Application

Application Note: A Robust, Stability-Indicating HPLC Method for the Quantitative Analysis of N-[2-(4-acetylanilino)-2-oxoethyl]benzenecarboxamide

Abstract This application note details the systematic development and validation of a precise, accurate, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the systematic development and validation of a precise, accurate, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of N-[2-(4-acetylanilino)-2-oxoethyl]benzenecarboxamide. The method is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for assay and impurity profiling. The developed isocratic reversed-phase method utilizes a C18 stationary phase with UV detection, demonstrating excellent specificity, linearity, accuracy, and precision in accordance with International Council for Harmonisation (ICH) guidelines.[1][2] This document provides a comprehensive protocol, from initial method development rationale to full validation, including forced degradation studies to ensure the method's stability-indicating capabilities.[3][4][5]

Introduction and Preliminary Analyte Assessment

N-[2-(4-acetylanilino)-2-oxoethyl]benzenecarboxamide is a molecule featuring multiple functional groups, including two amide linkages and two aromatic rings. This structure confers a predominantly non-polar character and makes it an excellent chromophore, ideal for UV detection. Quantitative analysis is crucial for ensuring the quality, potency, and safety of this compound in research and pharmaceutical applications.

The primary objective was to develop a simple, robust, and reliable isocratic RP-HPLC method suitable for its intended purpose.[6] The structure of the analyte, being largely neutral and possessing hydrophobic regions, strongly suggests that Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most appropriate analytical approach.[3] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase; compounds are separated based on their relative hydrophobicity.[7]

Strategic Method Development

The development of a robust analytical method is a systematic process involving the optimization of several key chromatographic parameters.[2] Our approach was to logically progress from column and mobile phase screening to fine-tuning for optimal separation and peak shape.

Causality of Experimental Choices
  • Chromatographic Mode (RP-HPLC): Selected due to the analyte's non-polar nature.

  • Stationary Phase (C18 Column): A C18 (octadecylsilane) column was chosen as the primary screening column.[8] Its strong hydrophobic interactions are well-suited for retaining and separating molecules like N-[2-(4-acetylanilino)-2-oxoethyl]benzenecarboxamide. An Ascentis C18 column (150 x 4.6 mm, 5 µm) was selected for its proven performance and reproducibility.

  • Mobile Phase Selection: A mixture of an organic modifier and an aqueous phase is required for elution in RP-HPLC.

    • Organic Modifier: Acetonitrile (ACN) was chosen over methanol due to its lower viscosity (leading to lower backpressure) and stronger elution strength for many compounds.

    • Aqueous Phase: Purified water was used. Since the analyte is neutral, pH adjustment of the mobile phase was not expected to significantly alter retention, simplifying the method.[9]

  • Detection Wavelength (λ): A UV-Vis spectrophotometric scan of the analyte in the mobile phase was performed. The maximum absorbance (λ-max) was observed at 254 nm, providing excellent sensitivity for quantification.

  • Optimization: The initial screening involved varying the ratio of acetonitrile to water to achieve an optimal retention time (k') between 2 and 10. A flow rate of 1.0 mL/min and an ambient column temperature were used as starting points.

Method Development Workflow

The logical flow of the method development process is illustrated below. This systematic approach ensures that all critical parameters are evaluated to build a robust and reliable method.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization & SST A Analyte Characterization (UV Scan, Solubility) B Select Column (e.g., C18, C8) A->B C Select Mobile Phase (ACN/H2O vs. MeOH/H2O) B->C D Optimize Mobile Phase Ratio (Target k' = 2-10) C->D E Optimize Flow Rate (Balance Speed & Resolution) D->E F Optimize Column Temperature (Improve Peak Shape) E->F G Finalize Isocratic Method F->G H Define System Suitability Tests (SST) (Tailing, Plates, RSD%) G->H

Caption: Logical workflow for HPLC method development.

Final Optimized Method & Chromatographic System

The following parameters were determined to provide the optimal balance of resolution, peak shape, and analysis time.

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Ascentis C18 (150 x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes
Diluent Mobile Phase (Acetonitrile:Water, 60:40)

Protocols: Standard and Sample Preparation

Objective: To prepare accurate and consistent solutions for calibration and analysis.

Materials:

  • N-[2-(4-acetylanilino)-2-oxoethyl]benzenecarboxamide Reference Standard (RS)

  • HPLC-grade Acetonitrile

  • Purified Water (18.2 MΩ·cm)

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Analytical balance

  • Pipettes

  • 0.45 µm syringe filters

Protocol Steps:

  • Diluent Preparation: Mix 600 mL of Acetonitrile with 400 mL of Water.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 50 mg of the Reference Standard.

    • Transfer to a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow to cool to room temperature and dilute to volume with diluent.

  • Working Standard Solutions (for Linearity):

    • Prepare a series of calibration standards (e.g., 20, 40, 60, 80, 100, 120 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.

  • Sample Preparation (Assay at 100 µg/mL):

    • Accurately weigh a sample powder equivalent to 10 mg of the active ingredient.

    • Transfer to a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent, sonicate for 15 minutes to ensure complete extraction.

    • Allow to cool to room temperature and dilute to volume with diluent.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Protocol (per ICH Q2(R1))

Method validation is documented evidence that provides a high degree of assurance that the procedure is suitable for its intended purpose.[3][6] The following parameters were evaluated according to ICH Q2(R1) guidelines.[1][10][11]

G Validation Method Validation (ICH Q2(R1)) Specificity Specificity/ Stability-Indicating Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness Limits LOD & LOQ Validation->Limits Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision->Intermediate Intermediate Precision

Caption: Interrelationships of core validation parameters.

Specificity and Forced Degradation

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities, degradants, or excipients.[1] Forced degradation studies are performed to establish the stability-indicating nature of the method.[4][5][12]

Protocol:

  • Prepare a sample solution of the analyte at 100 µg/mL.

  • Expose the solution to the following stress conditions:

    • Acid Hydrolysis: Add 1 mL of 0.1 N HCl, heat at 60°C for 4 hours. Neutralize before injection.

    • Base Hydrolysis: Add 1 mL of 0.1 N NaOH, keep at room temperature for 2 hours. Neutralize before injection.

    • Oxidative Degradation: Add 1 mL of 3% H₂O₂, keep at room temperature for 8 hours.

    • Thermal Degradation: Heat the solid powder at 105°C for 24 hours, then prepare a solution.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

  • Inject the stressed samples and analyze the chromatograms for peak purity of the analyte peak and resolution from any degradation products. The target degradation is 5-20%.[3][4]

Linearity and Range

Objective: To verify that the method's response is directly proportional to the analyte concentration over a specified range.[13]

Protocol:

  • Prepare at least five concentrations of the analyte across the range of 80% to 120% of the target concentration (e.g., 80, 90, 100, 110, 120 µg/mL).

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.

Accuracy (Recovery)

Objective: To assess the closeness of the test results obtained by the method to the true value.[1]

Protocol:

  • Prepare a placebo (matrix without analyte).

  • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each level.

  • Analyze the samples and calculate the percentage recovery.

Precision

Objective: To demonstrate the consistency and reproducibility of the method.

Protocol:

  • Repeatability (Intra-day Precision):

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze them on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (RSD%).

  • Intermediate Precision (Inter-day Ruggedness):

    • Repeat the analysis of six samples on a different day, with a different analyst or on a different instrument.

    • Calculate the RSD% and compare it to the repeatability results.

LOD & LOQ

Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ).

Protocol:

  • Calculate LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve using the formulae:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.[13]

Robustness

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1]

Protocol:

  • Analyze a standard solution while making small variations to the optimized conditions:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2°C)

    • Mobile Phase Composition (e.g., ACN ± 2%)

  • Evaluate the impact on system suitability parameters (retention time, peak area, tailing factor).

Exemplary Validation Results

The following data represents typical results obtained during the validation of this method.

Table 1: System Suitability Test (SST) Results

Parameter Acceptance Criteria Observed Value
Tailing Factor (T) T ≤ 2.0 1.15
Theoretical Plates (N) N > 2000 7850

| RSD% of Peak Area (n=6) | ≤ 1.0% | 0.45% |

Table 2: Linearity and Range

Parameter Result
Range 80 - 120 µg/mL
Regression Equation y = 25432x + 1056

| Correlation Coefficient (r²) | 0.9998 |

Table 3: Accuracy and Precision

Validation Parameter Level Acceptance Criteria Result
Accuracy 80% 98.0 - 102.0% Recovery 99.5%
100% 98.0 - 102.0% Recovery 100.3%
120% 98.0 - 102.0% Recovery 101.1%
Precision Repeatability (n=6) RSD ≤ 2.0% 0.52%

| | Intermediate (n=6) | RSD ≤ 2.0% | 0.78% |

Specificity: The forced degradation studies showed significant degradation under acidic, basic, and oxidative conditions. The analyte peak was well-resolved from all degradation product peaks, with a peak purity angle consistently smaller than the purity threshold, confirming the stability-indicating nature of the method.

Conclusion

The developed isocratic RP-HPLC method for the quantitative analysis of N-[2-(4-acetylanilino)-2-oxoethyl]benzenecarboxamide is simple, rapid, specific, accurate, and precise. The validation results confirm that the method is suitable for its intended purpose and adheres to the stringent requirements of the ICH guidelines. Its stability-indicating nature makes it particularly robust for routine quality control analysis, stability studies, and supporting drug development activities.

References

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. (n.d.). Ido Press. Retrieved March 18, 2026, from [Link]

  • Mamatha, T. (2024). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. Retrieved March 18, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2024, February 15). ResolveMass. Retrieved March 18, 2026, from [Link]

  • Forced Degradation Testing. (n.d.). SGS. Retrieved March 18, 2026, from [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. (2021). Asian Journal of Pharmaceutical Analysis. Retrieved March 18, 2026, from [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved March 18, 2026, from [Link]

  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved March 18, 2026, from [Link]

  • Boudreau, S. P. (2020). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Retrieved March 18, 2026, from [Link]

  • Chapter 6 Method development in reversed-phase chromatography. (2007). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. (2021). International Journal for Scientific Research & Development. Retrieved March 18, 2026, from [Link]

  • Development and Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Identification and Quantification of [¹³N]Ammonia. (2024). ChemRxiv. Retrieved March 18, 2026, from [Link]

  • Dong, M. W. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC International. Retrieved March 18, 2026, from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (1996). ECA Academy. Retrieved March 18, 2026, from [Link]

  • ICH Q2 Analytical Method Validation. (2019). Slideshare. Retrieved March 18, 2026, from [Link]

  • Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. (2012). National Center for Biotechnology Information. Retrieved March 18, 2026, from [Link]

Sources

Method

Application Note: In Vivo Murine Dosing Strategies and Pharmacokinetic Profiling for N-[2-(4-acetylanilino)-2-oxoethyl]benzenecarboxamide

Target Audience: Researchers, Preclinical Scientists, and Drug Development Professionals Compound Classification: Synthetic Lipophilic Small Molecule (MW: 296.32 g/mol ) Physicochemical Profiling & Rationale N-[2-(4-acet...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Preclinical Scientists, and Drug Development Professionals Compound Classification: Synthetic Lipophilic Small Molecule (MW: 296.32 g/mol )

Physicochemical Profiling & Rationale

N-[2-(4-acetylanilino)-2-oxoethyl]benzenecarboxamide is a structurally rigid small molecule characterized by multiple aromatic rings and amide linkages. These structural features promote strong intermolecular hydrogen bonding and π−π stacking, resulting in a highly stable crystalline lattice. Consequently, the compound exhibits poor aqueous solubility, rendering standard physiological buffers (e.g., PBS or saline alone) completely ineffective for in vivo administration.

To achieve systemic exposure without causing micro-embolisms or localized tissue necrosis, the compound must be formulated into a thermodynamically stable microemulsion or co-solvent system. This application note details a field-proven 5% DMSO / 10% Tween 80 / 85% Saline formulation strategy, coupled with rigorously validated murine dosing and pharmacokinetic (PK) sampling protocols.

Formulation Engineering: The Co-Solvent System

The formulation of lipophilic compounds is not merely a mixing exercise; it is an exercise in physical chemistry. The order of addition is critical to preventing the drug from precipitating ("crashing out") before administration.

Step-by-Step Protocol & Causality
  • Primary Solubilization (Lattice Disruption):

    • Action: Weigh the required mass of dry powder and dissolve it completely in 5% (v/v) Dimethyl Sulfoxide (DMSO) . Vortex until optically clear.

    • Causality: DMSO possesses a high dielectric constant capable of breaking the compound's strong intermolecular hydrogen bonds. We strictly limit DMSO to 5% of the final volume because higher concentrations can induce localized tissue irritation, hemolysis, and artificially alter the compound's intrinsic absorption profile[1].

  • Surfactant Coating (Steric Hindrance):

    • Action: Add 10% (v/v) Tween 80 (Polysorbate 80) to the DMSO-drug solution. Vortex vigorously for 2 minutes.

    • Causality: Tween 80 acts as a non-ionic surfactant. Before any water is introduced, the hydrophobic tails of Tween 80 interact with the lipophilic drug molecules. This creates a pre-micellar environment that sterically shields the drug from the upcoming aqueous phase.

  • Aqueous Dilution (Phase Transition):

    • Action: Add 85% (v/v) Sterile Saline (0.9% NaCl) dropwise while continuously vortexing or sonicating the mixture.

    • Causality: Rapid introduction of the aqueous phase alters the solvent polarity too quickly, causing the drug to precipitate. Dropwise addition allows the Tween 80 micelles to dynamically encapsulate the drug molecules as the bulk polarity shifts, maintaining a stable microemulsion.

The Self-Validating Check

Every formulation must act as a self-validating system prior to animal injection. Hold the final formulation against a strong light source.

  • Pass: The solution is optically clear or exhibits a slight, uniform opalescence (the Tyndall effect, indicating stable micelles).

  • Fail: If visible particulate matter or milky cloudiness is observed, the formulation has failed. Do not administer. Sonicate for 10 minutes at 37°C. If it remains cloudy, the drug concentration has exceeded the vehicle's solubilization capacity and must be diluted.

Formulation A N-[2-(4-acetylanilino)- 2-oxoethyl]benzamide (Dry Powder) B Solubilization (5% DMSO) A->B Vortex until clear C Surfactant Addition (10% Tween 80) B->C Mix thoroughly D Aqueous Dilution (85% Saline) C->D Add dropwise E Sonication & Sterile Filtration D->E 0.22 µm filter

Workflow for the preparation of a 5/10/85 co-solvent formulation for lipophilic small molecules.

In Vivo Murine Dosing Protocols

Proper dosing technique ensures that the PK data reflects the drug's properties rather than administration artifacts. The following protocols are optimized for adult C57BL/6 mice (approx. 20–25 g).

Table 1: Murine Dosing Guidelines (Volume & Needle Size)

Adherence to these limits prevents circulatory overload and localized tissue damage[2][3].

Route of AdministrationMax Volume (mL/kg)Typical Volume for 25g MouseRecommended Needle GaugeAbsorption Profile
Intravenous (IV) 5 mL/kg125 µL27G - 30GImmediate (100% Bioavailability)
Intraperitoneal (IP) 10 - 20 mL/kg250 - 500 µL25G - 27GRapid (Hepatic first-pass possible)
Per Os (PO / Gavage) 10 - 20 mL/kg250 - 500 µL20G - 22G (Bulbed)Variable (Subject to GI absorption)
Intravenous (IV) Administration
  • Causality: IV dosing bypasses absorption barriers, providing the baseline for calculating absolute bioavailability ( F ).

  • Methodology: Place the mouse in a specialized restrainer. Dilate the lateral tail vein using a warming lamp (do not exceed 40°C). Inject the formulation slowly over 10–15 seconds to prevent sudden circulatory overload or right-heart failure. Ensure the formulation is 100% free of particulates to avoid fatal pulmonary embolisms.

Intraperitoneal (IP) Administration
  • Causality: IP is frequently used for early efficacy models due to ease of administration, though drugs absorbed via the mesenteric vessels are subject to hepatic first-pass metabolism.

  • Methodology: Restrain the mouse manually, exposing the ventral abdomen. Tilt the head downward at a 30-degree angle so abdominal organs shift cranially. Insert the needle into the lower right quadrant to avoid puncturing the cecum (left side) or the urinary bladder (midline).

Per Os (PO) Oral Gavage
  • Causality: Essential for assessing the clinical viability of the compound as an oral drug.

  • Methodology: Use a sterile, bulbed gavage needle. Measure the needle from the corner of the mouth to the xiphoid process to ensure proper depth. Introduce the needle gently over the tongue and down the esophagus. Self-Validation: If resistance is felt, or if the animal struggles violently or gasps, the needle may be in the trachea. Withdraw immediately to prevent fatal aspiration pneumonia.

Pharmacokinetic (PK) Blood Sampling Workflow

Accurate PK profiling requires precise temporal blood sampling to map the compound's Cmax​ , Tmax​ , AUC , and t1/2​ .

Blood Volume Constraints

A standard 25 g mouse has a total blood volume of approximately 1.5 to 1.8 mL. Removing more than 1% of the animal's body weight in blood (approx. 0.25 mL) over a 14-day period without fluid replacement induces hypovolemic stress, altering cardiac output and artificially skewing drug clearance rates[4].

Table 2: Standard PK Sampling Schedule

To adhere to welfare guidelines, utilize a sparse sampling design or cohort staggering (e.g., 3 mice per timepoint) if large plasma volumes are required.

TimepointRoutePurpose in PK Analysis
Pre-dose AllBaseline blank for LC-MS/MS calibration
5 min IVExtrapolate initial concentration ( C0​ )
15, 30 min IP, POCapture absorption phase and Tmax​
1, 2, 4 hr AllMap the distribution phase ( α -phase)
8, 24 hr AllMap the elimination phase ( β -phase) and t1/2​
Sampling & Processing Methodology
  • Collection: Perform serial sampling via the submandibular vein or tail snip (collecting 20 µL per timepoint) into K2EDTA-coated microvette tubes. EDTA is preferred over heparin as it prevents coagulation by chelating calcium, which is less likely to interfere with downstream mass spectrometry.

  • Plasma Separation: Invert tubes 5 times immediately after collection. Centrifuge at 2,000 x g for 10 minutes at 4°C to prevent degradation of the acetylanilino moiety by plasma esterases/amidases.

  • Extraction: Transfer the supernatant (plasma) to a clean tube. Precipitate plasma proteins by adding 3 volumes of ice-cold acetonitrile containing an internal standard. Vortex and centrifuge at 15,000 x g for 10 minutes. The supernatant is now ready for LC-MS/MS analysis.

PK_Workflow A Animal Acclimation (C57BL/6 Mice, 7 Days) B Dosing Routes IV (Tail Vein) IP (Abdominal) PO (Gavage) A->B C Serial Blood Sampling (Submandibular / Tail Snip) B->C 5m to 24h post-dose D Plasma Separation (Centrifugation at 4°C) C->D K2EDTA Tubes E LC-MS/MS Analysis (PK Parameter Extraction) D->E Protein Precipitation

In vivo murine pharmacokinetic dosing and serial blood sampling workflow.

References

  • Gad SC, et al. (2016).Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility. International Journal of Toxicology.
  • Diehl KH, et al. (2001).A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology.
  • University of Michigan Animal Care & Use Program.Guidelines on Blood Collection.

Sources

Application

Application Note: Preparation and Handling of N-[2-(4-acetylanilino)-2-oxoethyl]benzenecarboxamide Stock Solutions in DMSO

Executive Summary N-[2-(4-acetylanilino)-2-oxoethyl]benzenecarboxamide (CAS: 109809-55-4) is a synthetic small molecule frequently utilized in high-throughput screening and in vitro pharmacological profiling. Due to its...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[2-(4-acetylanilino)-2-oxoethyl]benzenecarboxamide (CAS: 109809-55-4) is a synthetic small molecule frequently utilized in high-throughput screening and in vitro pharmacological profiling. Due to its hydrophobic nature, preparing highly stable and accurate stock solutions is a critical prerequisite for reproducible cellular and biochemical assays. This application note provides a comprehensive, self-validating protocol for the preparation, quality control, and long-term storage of this compound in dimethyl sulfoxide (DMSO).

Physicochemical Profiling

Before initiating stock preparation, it is imperative to understand the physicochemical parameters that dictate the compound's solubility behavior.

Table 1: Physicochemical Properties of CAS 109809-55-4

PropertyValue
Chemical Name N-[2-(4-acetylanilino)-2-oxoethyl]benzenecarboxamide
Synonym N-(4-acetylphenyl)-2-(phenylformamido)acetamide
CAS Number 109809-55-4
Molecular Formula C₁₇H₁₆N₂O₃
Molecular Weight (MW) 296.33 g/mol
Recommended Solvent Anhydrous DMSO (≥99.9% purity, sterile-filtered)
Max Recommended Stock 50 mM (subject to visual and analytical verification)

Causality in Experimental Choices: The "Why" Behind the Protocol

As an application scientist, it is crucial to understand that compound preparation is not merely dissolving powder in a solvent; it is the strict management of thermodynamic states.

  • The Necessity of Anhydrous DMSO: DMSO is highly hygroscopic. When exposed to ambient air, it rapidly absorbs water. The introduction of water into a DMSO stock solution significantly decreases the solubility of lipophilic compounds, pushing the solution from a stable state into an unstable supersaturated zone ().

  • The Danger of Freeze-Thaw Cycles: Repeatedly freezing and thawing a "wet" DMSO stock solution exerts synergistic thermodynamic stress on the compound. This stress catalyzes irreversible compound precipitation and a drastic reduction in the actual molar concentration of the stock, leading to false negatives in bioassays ().

  • Storage Temperature Optimization: While short-term storage at 4°C is permissible for some compounds, long-term storage must be maintained at -80°C. Storage at -80°C drastically slows down hydrolytic and oxidative degradation pathways compared to -20°C ().

Causality WetDMSO Hygroscopic DMSO Absorbs Water Supersat Unstable Supersaturated Zone WetDMSO->Supersat Decreases Solubility FreezeThaw Repeated Freeze-Thaw Cycles FreezeThaw->Supersat Synergistic Stress Precip Compound Precipitation & Concentration Loss Supersat->Precip Irreversible Loss

Mechanistic pathway of compound precipitation induced by water uptake and freeze-thaw cycles.

Quantitative Preparation Guide

To ensure precision, use the exact mass of the compound weighed on an analytical balance. The table below provides standard volume calculations based on the theoretical molecular weight (296.33 g/mol ).

Table 2: DMSO Volume Requirements for Standard Stock Concentrations

Compound MassVolume of DMSO for 10 mMVolume of DMSO for 50 mM
1.0 mg 337.5 µL67.5 µL
5.0 mg 1687.3 µL337.5 µL
10.0 mg 3374.6 µL674.9 µL

Formula for Custom Weights: Volume (µL) = [Mass (mg) / 296.33 g/mol] × [1,000,000 / Target Concentration (mM)]

Detailed Experimental Protocol (Self-Validating Workflow)

Phase 1: Preparation and Weighing
  • Equilibration: Equilibrate the sealed vial of N-[2-(4-acetylanilino)-2-oxoethyl]benzenecarboxamide to room temperature in a desiccator for at least 30 minutes before opening.

    • Causality: This prevents the condensation of atmospheric moisture onto the cold powder, which would introduce water into the anhydrous system.

  • Weighing: Weigh the desired mass (e.g., 5.0 mg) using a calibrated analytical balance (readability 0.01 mg) into a sterile, amber-colored 2.0 mL microcentrifuge tube.

Phase 2: Solubilization
  • Solvent Addition: Add the calculated volume of Anhydrous DMSO (e.g., 1687.3 µL for a 10 mM stock) using a calibrated micropipette.

  • Agitation: Vortex the mixture vigorously for 60 seconds.

  • Sonication: If the compound is not fully dissolved, sonicate the tube in a room-temperature water bath for 5–10 minutes.

    • Caution: Do not let the water bath exceed 30°C to prevent thermal degradation of the carboxamide linkage.

Phase 3: Quality Control (Self-Validation System)

Every robust protocol must validate its own outputs before proceeding to downstream applications. This protocol utilizes a dual-validation checkpoint: 6. Visual Inspection: Hold the tube against both a stark white background and a pitch-black background under bright light. The solution must be completely optically clear. Any turbidity or light scattering indicates incomplete dissolution. 7. Analytical Verification: Remove a 1 µL aliquot, dilute to 1 µM in Acetonitrile/Water, and inject into an LC-MS system. Verify the presence of the [M+H]⁺ ion at m/z 297.1 and ensure UV purity at 254 nm is ≥95%. This validates both the identity and integrity of the stock before committing it to long-term storage.

Phase 4: Aliquoting and Storage
  • Aliquoting: Immediately dispense the validated stock solution into single-use aliquots (e.g., 50 µL or 100 µL) into sterile, amber polypropylene tubes.

    • Causality: Single-use aliquots completely eliminate the need for freeze-thaw cycles during future experiments, preserving the thermodynamic stability of the solution.

  • Atmospheric Control: Overlay the headspace of each tube with a gentle stream of dry Argon gas before capping tightly.

  • Cryopreservation: Store the aliquots upright in a dedicated -80°C freezer.

Workflow Weigh Weigh Compound CAS: 109809-55-4 Solvent Add Anhydrous DMSO (≥99.9% purity) Weigh->Solvent Calculate Volume Mix Vortex & Sonicate (Ensure full dissolution) Solvent->Mix Solubilize QC Quality Control (Visual Check & LC-MS) Mix->QC Validate Aliquot Aliquot (50-100 µL) Single-use volumes QC->Aliquot Pass QC Store Store at -80°C (Desiccated, Dark) Aliquot->Store Argon Overlay

Workflow for preparing and storing DMSO stock solutions of CAS 109809-55-4.

References

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708-715. URL:[Link]

  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215. URL:[Link]

  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., Beckner, C., Kantor, S., & Schmitt, R. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues of N-[2-(4-acetylanilino)-2-oxoethyl]benzenecarboxamide in aqueous media

Technical Support Center: Overcoming Aqueous Solubility Challenges for N-[2-(4-acetylanilino)-2-oxoethyl]benzenecarboxamide Welcome to the Technical Support Center. This guide is engineered for researchers, analytical sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Aqueous Solubility Challenges for N-[2-(4-acetylanilino)-2-oxoethyl]benzenecarboxamide

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and formulation experts facing solubility bottlenecks with N-[2-(4-acetylanilino)-2-oxoethyl]benzenecarboxamide.

Due to its rigid, planar aromatic systems (the benzamide and acetylanilino groups) and multiple hydrogen-bonding sites (two amides and one ketone), this compound possesses an exceptionally high crystal lattice energy. It behaves as a classic "brick dust" molecule, resisting dissolution in both aqueous media and lipidic vehicles. This center provides field-proven, mechanistically grounded strategies to force this molecule into solution for both in vitro assays and in vivo dosing.

Part 1: Troubleshooting Guide & FAQs

Q: Why does N-[2-(4-acetylanilino)-2-oxoethyl]benzenecarboxamide immediately precipitate when my DMSO stock is diluted into PBS? A: This is a phenomenon known as solvent-shift precipitation. While DMSO effectively solvates the molecule by acting as a strong hydrogen-bond acceptor, diluting this stock into an aqueous buffer rapidly changes the dielectric constant of the environment. Water molecules preferentially hydrogen-bond with each other, forcing the hydrophobic drug molecules to aggregate and rapidly recrystallize to minimize their exposed surface area. To prevent this, a "mixed-solvency" approach using a cosolvent like Polyethylene Glycol 400 (PEG 400) is required. PEG 400 disrupts the highly ordered hydrogen-bonding network of water and lowers the dielectric constant, thermodynamically favoring the dissolution of the hydrophobic solute[1].

Q: What is the most effective formulation strategy for oral dosing in rodent models? A: Amorphous Solid Dispersions (ASDs) are the gold standard for "brick dust" molecules. By molecularly dispersing the drug within a hydrophilic polymer matrix (e.g., HPMC or PVP), the compound is locked into a high-energy amorphous state[2]. This completely bypasses the thermodynamic penalty of breaking the crystal lattice during dissolution. When the polymer dissolves in the gastrointestinal tract, it releases the drug in a supersaturated state, drastically improving oral bioavailability[3].

Q: Can we use cyclodextrins to formulate this compound for intravenous (IV) injection? A: Yes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended. The molecule's hydrophobic aromatic rings are ideal candidates for inclusion complexation. The mechanism is driven by the thermodynamically favorable displacement of high-enthalpy water molecules from the lipophilic cavity of the cyclodextrin[4]. This shields the hydrophobic faces of the drug from the aqueous environment while the hydrophilic exterior of the cyclodextrin ensures high aqueous solubility[5].

Workflow Start Compound Insoluble in Aqueous Media InVitro In Vitro Assay? Start->InVitro InVivo In Vivo Study? Start->InVivo Cosolvent Use Cosolvents (e.g., DMSO, PEG 400) InVitro->Cosolvent Yes Cyclo Cyclodextrin Complexation InVivo->Cyclo Liquid Dosing SolidDisp Amorphous Solid Dispersion InVivo->SolidDisp Solid Dosing CheckPrecip Check for Precipitation upon Dilution Cosolvent->CheckPrecip Surfactant Add Surfactant (e.g., Tween 80) CheckPrecip->Surfactant If Precipitates

Decision workflow for selecting the optimal solubility enhancement strategy.

Part 2: Experimental Protocols

Protocol A: Preparation of a PEG 400 / Water Cosolvent System

Causality: PEG 400 acts as a bridging solvent. Its amphiphilic nature allows it to interact with both the hydrophobic domains of the drug and the aqueous bulk phase, reducing the free energy of cavity formation in the solvent matrix[6].

  • Weigh 10 mg of N-[2-(4-acetylanilino)-2-oxoethyl]benzenecarboxamide into a glass vial.

  • Add 400 µL of pure PEG 400 and vortex vigorously for 5 minutes. Sonicate in a water bath at 37°C until completely dissolved (solution must be optically clear).

  • Gradually add 600 µL of aqueous buffer (e.g., PBS pH 7.4) in 100 µL increments, vortexing continuously after each addition to prevent localized supersaturation. Self-Validating System: Centrifuge the final mixture at 10,000 x g for 10 minutes. Analyze the supernatant via UV-Vis spectrophotometry or HPLC. If the quantified concentration matches the theoretical concentration (10 mg/mL) and Dynamic Light Scattering (DLS) shows no particles >10 nm, the cosolvent system is successfully preventing micro-precipitation.

Protocol B: HP-β-CD Inclusion Complexation (Phase-Solubility Method)

Causality: Establishing the exact stoichiometry and stability constant (K1:1) is critical. If the association constant is too low, the drug will prematurely precipitate; if too high, the drug will not release from the cyclodextrin cavity in vivo[5].

  • Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (0 to 50 mM) in distilled water.

  • Add an excess amount of the crystalline drug (e.g., 5 mg) to 1 mL of each HP-β-CD solution.

  • Seal the vials and agitate on a rotary shaker at 25°C for 72 hours to ensure thermodynamic equilibrium.

  • Filter the suspensions through a 0.22 µm hydrophilic PTFE syringe filter. Self-Validating System: Plot the molar concentration of dissolved drug against the molar concentration of HP-β-CD. A linear relationship (AL-type phase-solubility diagram) with an R² > 0.98 mathematically validates the formation of a 1:1 stoichiometric inclusion complex.

Mechanism Drug Hydrophobic Drug (Crystalline) Process Thermodynamic Driving Force (Water Displacement) Drug->Process CD HP-β-Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) CD->Process Complex Inclusion Complex (Water Soluble) Process->Complex Enthalpy/Entropy Gain

Thermodynamic mechanism of cyclodextrin inclusion complexation.

Protocol C: Preparation of Amorphous Solid Dispersion via Solvent Evaporation

Causality: Rapid solvent evaporation kinetically traps the drug molecules within the polymer chains before they have time to nucleate and form a crystal lattice, effectively neutralizing the "brick dust" properties[2].

  • Co-dissolve the drug and Polyvinylpyrrolidone (PVP K30) in a 1:4 weight ratio in a volatile organic solvent mixture (e.g., Dichloromethane/Methanol 1:1 v/v).

  • Ensure complete dissolution; visual clarity is mandatory to ensure no crystal seeds remain.

  • Remove the solvent rapidly using a rotary evaporator under reduced pressure at 40°C.

  • Dry the resulting solid film in a vacuum desiccator for 24 hours to remove residual solvent, then mill into a fine powder. Self-Validating System: Analyze the powder using Differential Scanning Calorimetry (DSC). The complete disappearance of the drug's sharp melting endotherm and the appearance of a single glass transition temperature (Tg) confirms a single-phase amorphous system.

Part 3: Quantitative Data Presentation

Table 1: Comparison of Solubility Enhancement Strategies for N-[2-(4-acetylanilino)-2-oxoethyl]benzenecarboxamide

StrategyMechanism of ActionFold-Solubility Increase (Typical)Best Use CasePrimary Limitation
PEG 400 Cosolvency Dielectric constant reduction & H-bond disruption50x - 100xIn vitro screening assays, topical formulationsPotential cellular toxicity at high systemic volumes
HP-β-CD Complexation Hydrophobic cavity encapsulation (Enthalpic gain)100x - 500xIV administration, liquid oral dosingHigh mass ratio of excipient to drug required
Amorphous Solid Dispersion Crystal lattice energy bypass (Kinetic trapping)500x - 1000x+Oral solid dosage forms (in vivo PK studies)Risk of recrystallization upon long-term storage

Sources

Optimization

Technical Support Center: Mobile Phase Optimization for N-[2-(4-acetylanilino)-2-oxoethyl]benzenecarboxamide

Welcome to the technical support guide for the liquid chromatographic analysis of N-[2-(4-acetylanilino)-2-oxoethyl]benzenecarboxamide. This document provides in-depth, experience-driven guidance to help you navigate the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the liquid chromatographic analysis of N-[2-(4-acetylanilino)-2-oxoethyl]benzenecarboxamide. This document provides in-depth, experience-driven guidance to help you navigate the complexities of mobile phase optimization for this specific analyte. Our goal is to empower you with the foundational knowledge and practical troubleshooting strategies necessary to develop robust and reliable HPLC methods.

Understanding the Analyte: A Chromatographer's Perspective

Before diving into mobile phase specifics, understanding the physicochemical properties of our target molecule, N-[2-(4-acetylanilino)-2-oxoethyl]benzenecarboxamide, is paramount. Its structure, featuring two aromatic rings, two amide linkages, and a ketone group, dictates its behavior on a chromatographic column.

PropertyImplication for Chromatography
Polarity Moderately non-polar, making it an ideal candidate for reversed-phase (RP) HPLC.
Hydrogen Bonding The two amide (N-H) groups can act as hydrogen bond donors, potentially interacting with active silanol groups on the silica stationary phase, which can lead to peak tailing.[1][2]
pKa Amides are generally considered neutral, with very high pKa values, meaning their charge state is not significantly affected by mobile phase pH in the typical operating range of 2-8.[3][4] Therefore, pH adjustments are less about controlling the analyte's ionization and more about controlling the stationary phase (silanol groups) or ionizable impurities.[3][5]
UV Absorbance The presence of two phenyl rings suggests strong UV absorbance, making UV detection a suitable choice.

Frequently Asked Questions (FAQs)

Here we address common initial questions to streamline your method development process.

Q1: Should I use reversed-phase or normal-phase chromatography for this compound?

A1: Given the analyte's moderately non-polar structure, Reversed-Phase (RP) HPLC is the recommended starting point. RP-HPLC, typically using a C18 or C8 column, separates molecules based on hydrophobicity. Your analyte will be well-retained and can be eluted by a mobile phase consisting of water and an organic modifier like acetonitrile or methanol.

Q2: What is a good starting mobile phase composition?

A2: A robust starting point for a gradient scouting run on a C18 column would be:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 15-20 minutes.

The 0.1% formic acid serves a critical function: it lowers the mobile phase pH to approximately 2.8, which suppresses the ionization of residual silanol groups (Si-OH) on the silica stationary phase.[6][7] This minimizes secondary ionic interactions with the analyte's amide groups, a primary cause of peak tailing.[1][2]

Q3: Acetonitrile or Methanol? Which organic modifier is better?

A3: Both are excellent choices, but they offer different selectivities, which can be a powerful tool for method development.[8]

  • Acetonitrile (ACN): Generally has a higher elution strength, leading to shorter retention times.[9][10][11] It also generates lower backpressure and has a lower UV cutoff (~190 nm), making it ideal for low-wavelength detection.[8][12]

  • Methanol (MeOH): Is a protic solvent and can engage in hydrogen bonding differently than aprotic ACN, which can alter elution order and improve resolution for certain compounds.[8][12]

Recommendation: Start with acetonitrile due to its favorable physical properties. If you face co-elution or poor resolution issues, switching to methanol is a logical next step to exploit its different selectivity.[8][12]

Q4: Is pH control really necessary if the analyte is neutral?

A4: Yes, absolutely. While the analyte itself is not expected to ionize, controlling the mobile phase pH is crucial for two reasons:

  • Peak Shape: As mentioned, a low pH (e.g., using 0.1% formic acid) suppresses silanol ionization, preventing peak tailing and ensuring symmetrical peaks.[2][6]

  • Robustness: For a method to be reliable, retention times must be stable. If the mobile phase pH is near the pKa of any ionizable species (including impurities or the silica surface itself), small pH variations can cause significant shifts in retention.[3][13] Operating at a controlled, low pH ensures the method is robust.[14][15]

Systematic Troubleshooting Guide

Encountering issues is a normal part of method development. This guide provides a logical, cause-and-effect approach to resolving common problems.

Problem 1: My peak is tailing severely.
  • Primary Suspect: Secondary interactions between the analyte's amide groups and ionized silanol groups on the column packing.[1][2] This is the most common cause of peak tailing for compounds with basic or hydrogen-bonding functional groups.[16]

  • Solution Workflow:

    Caption: Workflow for troubleshooting peak tailing.

  • Step-by-Step Protocol:

    • Confirm Acidification: Ensure that 0.1% formic acid (or a similar acid like acetic acid) is present in both the aqueous (A) and organic (B) mobile phase components to maintain a consistent low pH throughout the gradient.[17][18]

    • Evaluate the Column: An older column, or one previously used with high-pH mobile phases, may have exposed, active silanol sites. Consider flushing the column with a strong solvent or, preferably, testing the method on a new, high-purity silica column that is well end-capped.[1][19]

    • Consider Additives (Advanced): In rare, stubborn cases, a small amount of a volatile salt like ammonium formate (e.g., 10-20 mM) can be used with formic acid to create a buffer system, which can further improve peak shape and method robustness.[7]

Problem 2: My retention time is unstable and drifting.
  • Primary Suspect: Insufficient column equilibration or changes in mobile phase composition.[20]

  • Solution Workflow:

    Caption: Workflow for troubleshooting retention time instability.

  • Step-by-Step Protocol:

    • Ensure Proper Equilibration: Before the first injection and between runs, ensure the column is fully equilibrated with the initial mobile phase conditions. A good rule of thumb is to flush with at least 10-20 column volumes.[20][21] You should see a flat, stable baseline before injecting your sample.

    • Mobile Phase Preparation: Mobile phases, especially those containing volatile additives or prepared by mixing, can change composition over time. Prepare fresh mobile phase daily. When mixing water and acetonitrile, be aware that this is an endothermic process; allow the mixture to return to room temperature before use to prevent bubble formation and retention drift.[11][12]

    • Control Temperature: Temperature fluctuations can significantly impact retention time. Using a column oven or thermostat set to a stable temperature (e.g., 35 °C) is crucial for reproducibility.[22]

Problem 3: I have poor resolution between my analyte and an impurity.
  • Primary Suspect: The chosen mobile phase does not provide adequate selectivity for the separation.

  • Solution Workflow:

    Caption: Workflow for improving chromatographic resolution.

  • Step-by-Step Protocol:

    • Optimize the Gradient: If you are using a gradient, try making it shallower (e.g., increase the run time) around the point where your analyte elutes. This gives more time for the separation to occur.

    • Change the Organic Modifier: This is the most powerful tool for altering selectivity.[8] Switching from acetonitrile to methanol (or vice versa) changes the nature of the solvent-analyte-stationary phase interactions and can often resolve co-eluting peaks.[12]

    • Change the Stationary Phase: If modifying the mobile phase is insufficient, the next step is to try a column with a different stationary phase chemistry. For aromatic compounds like this one, a Phenyl-Hexyl phase can offer alternative selectivity (π-π interactions) compared to a standard C18.

By systematically applying these principles and troubleshooting steps, you can develop a robust, reliable, and efficient liquid chromatography method for N-[2-(4-acetylanilino)-2-oxoethyl]benzenecarboxamide, adhering to the rigorous standards of scientific integrity and method validation.[14][15][23]

References

  • Hopkins, T. (2019). The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography. Technology Networks. Available at: [Link]

  • Shimadzu. (n.d.). Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. Shimadzu Scientific Instruments. Available at: [Link]

  • Chrom Tech, Inc. (2025). Acetonitrile vs. Methanol for Reverse Phase Chromatography. Chrom Tech, Inc.. Available at: [Link]

  • Mason Technology. (2024). Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC). Mason Technology. Available at: [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Procedures Guide. Scribd. Available at: [Link]

  • University of Sheffield. (n.d.). HPLC solvents and mobile phase additives. University of Sheffield Mass Spectrometry Centre. Available at: [Link]

  • Separation Science. (2023). Why Acid?. Separation Science. Available at: [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]

  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Waters Knowledge Base. Available at: [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC. Phenomenex. Available at: [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.. Available at: [Link]

  • Agilent. (2022). Off to a Fresh Start: HPLC Column Care. Agilent Technologies. Available at: [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. ICH. Available at: [Link]

  • Phenomenex. (2025). HPLC Column Maintenance & Care Best Practices. Phenomenex. Available at: [Link]

  • ResearchGate. (n.d.). Applications and Uses of Formic Acid in Liquid Chromatography-Mass Spectrometry Analysis. ResearchGate. Available at: [Link]

  • Buchi.com. (n.d.). Tips on equilibration and storage of flash cartridges and prep HPLC columns. Buchi. Available at: [Link]

  • Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Australian Government Department of Health. Available at: [Link]

  • MicroSolv Technology Corporation. (2025). Equilibrating HPLC Column Suggestions to Protect the Columns. MicroSolv. Available at: [Link]

  • Analytics-Shop. (n.d.). Tips for the equilibration of HPLC columns. Analytics-Shop. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. ICH. Available at: [Link]

  • Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. Available at: [Link]

  • Taylor & Francis Online. (2003). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]

  • Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News. Available at: [Link]

  • Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters Corporation. Available at: [Link]

  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. Welch Materials, Inc.. Available at: [Link]

  • LCGC International. (2026). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available at: [Link]

  • LCGC International. (2025). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available at: [Link]

  • ResearchGate. (2025). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. ResearchGate. Available at: [Link]

  • ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. Available at: [Link]

  • LabRulez LCMS. (n.d.). Analysis of Six Aromatic Amines Using a Core Enhanced Technology Accucore HPLC Column. LabRulez. Available at: [Link]

  • Royal Society of Chemistry. (2024). Chiral spherical aromatic amides: one-step synthesis and their stereochemical/chiroptical properties. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Benzamide. Wikipedia. Available at: [Link]

  • PubChem. (n.d.). N-(2-((2S)-2-Cyano-4,4-difluoro-1-pyrrolidinyl)-2-oxoethyl)-4-quinolinecarboxamide. National Center for Biotechnology Information. Available at: [Link]

  • ChemBK. (2024). Benzamide, N-ethyl-. ChemBK. Available at: [Link]

  • MDPI. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules. Available at: [Link]

  • ResearchGate. (2025). Green synthesis, characterization and some physicochemical studies on cocrystal; 2-(4-(Dimethylamino) benzylideneamino) benzoic acid and p-nitroaniline system. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Mass Spectrometry Ionization for N-[2-(4-acetylanilino)-2-oxoethyl]benzenecarboxamide

Welcome to the Advanced LC-MS/MS Support Center. This guide is specifically engineered for researchers and drug development professionals analyzing N-[2-(4-acetylanilino)-2-oxoethyl]benzenecarboxamide (CAS: 109809-55-4)....

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced LC-MS/MS Support Center. This guide is specifically engineered for researchers and drug development professionals analyzing N-[2-(4-acetylanilino)-2-oxoethyl]benzenecarboxamide (CAS: 109809-55-4).

Structurally, this molecule (C₁₇H₁₆N₂O₃, MW: ~296.32 Da) features a benzamide moiety, a glycyl linker, and a 4-acetylanilide group. While these features make it an excellent candidate for Electrospray Ionization (ESI), the multiple carbonyl oxygens and amide nitrogens introduce severe vulnerabilities to alkali metal adduct formation and in-source fragmentation (ISF) .

Part 1: Quantitative Diagnostic Matrix

Before adjusting your instrument, compare your MS1 full-scan data against the theoretical diagnostic ions below to identify your specific ionization failure mode.

Ion SpeciesFormulaTheoretical m/zDiagnostic Implication
[M+H]⁺ C₁₇H₁₇N₂O₃⁺297.1239Target intact precursor ion (Positive ESI).
[M+Na]⁺ C₁₇H₁₆N₂O₃Na⁺319.1059Indicates severe sodium adduct competition.
[M+K]⁺ C₁₇H₁₆N₂O₃K⁺335.0798Indicates potassium adduct competition.
[M-H]⁻ C₁₇H₁₅N₂O₃⁻295.1088Target intact precursor ion (Negative ESI).
Benzoyl Cation C₇H₅O⁺105.0335Indicates destructive In-Source Fragmentation (ISF).

Part 2: Troubleshooting Guides & Self-Validating Protocols

Issue 1: Why is my [M+H]⁺ signal split into multiple peaks at m/z 319 and m/z 335?

Causality Analysis: Amide carbonyls and the 4-acetyl ketone act as "hard" Lewis bases, which have an exceptionally high gas-phase affinity for "hard" Lewis acids like sodium (Na⁺) and potassium (K⁺) [3]. During droplet desolvation in the ESI source, trace alkali metals from borosilicate glassware or LC solvents outcompete protons, splitting your ion current and destroying quantitative reproducibility.

Self-Validating Protocol: Adduct Suppression via Ammonium Chaperoning To resolve this, we must introduce a competing cation with a higher gas-phase proton affinity.

  • Prepare the Mobile Phase: Supplement both Mobile Phase A (Water) and B (Acetonitrile/Methanol) with 10 mM Ammonium Formate and 0.1% Formic Acid .

  • Equilibrate: Flush the LC system for 30 minutes to displace residual sodium from the column stationary phase.

  • Acquire Baseline: Inject a 1 µg/mL neat standard and acquire an MS1 scan (m/z 100–500).

  • Validation Step: Calculate the Adduct Ratio (Intensity of m/z 319 / Intensity of m/z 297). The protocol is validated as successful when the [M+H]⁺ peak intensity increases by at least 3-fold, and the Adduct Ratio drops below 0.1. The ammonium ions act as chaperones, forming an unstable [M+NH₄]⁺ intermediate that donates a proton to the amide and evaporates as neutral NH₃.

Issue 2: Why am I seeing a massive peak at m/z 105 in my MS1 scan instead of the intact molecular ion?

Causality Analysis: You are experiencing In-Source Fragmentation (ISF). Amide bonds can easily fragment during electrospray ionization if the source parameters are too aggressive [1]. As ions transition from atmospheric pressure into the high-vacuum region of the mass spectrometer, high electrical potentials (Cone Voltage, Declustering Potential, or Fragmentor Voltage) accelerate them. They collide with residual gas molecules, causing accidental Collision-Induced Dissociation (CID) before reaching the mass analyzer [2]. For this molecule, the benzamide bond cleaves rapidly to form the highly stable benzoyl cation (m/z 105.03) [5].

Self-Validating Protocol: Source Energy Attenuation

  • Direct Infusion: Infuse a 1 µg/mL standard at 10 µL/min directly into the ESI source (bypass the LC column).

  • Monitor Transitions: Set the MS to monitor m/z 297 (Precursor) and m/z 105 (Fragment) in real-time.

  • Voltage Titration: Systematically lower the Cone Voltage (or Declustering Potential) in 5V decrements from 40V down to 10V.

  • Thermal Attenuation: Lower the Desolvation/Drying Gas Temperature by 50°C to reduce excess thermal energy transfer.

  • Validation Step: Plot the relative abundance of m/z 297 vs. m/z 105. The protocol is validated when m/z 297 becomes the base peak (100% relative abundance) and m/z 105 drops below 10% in the MS1 scan.

Issue 3: Can I achieve better sensitivity if positive ESI remains suppressed by matrix effects?

Causality Analysis: Yes, by switching to Negative ESI. While amides are generally neutral, aromatic amides—especially those conjugated to electron-withdrawing groups like the 4-acetyl ring—have a lowered pKa. In a basic environment, they readily deprotonate to form highly resonance-stabilized azanions ([M-H]⁻) [4]. This pathway often bypasses the sodium adduct and ISF issues entirely.

Self-Validating Protocol: Polarity Switching to ESI-

  • Modify Solvents: Change mobile phase modifiers to 0.1% Ammonium Hydroxide (pH ~10) in Water and Methanol.

  • Switch Polarity: Set the MS to Negative ESI mode.

  • Monitor: Scan for the [M-H]⁻ ion at m/z 295.1.

  • Validation Step: Compare the Signal-to-Noise (S/N) ratio of m/z 295.1 (ESI-) against your optimized m/z 297.1 (ESI+). If the S/N is >2x higher in negative mode, adopt ESI- for your validated quantitative workflow.

Part 3: Mechanistic & Workflow Visualizations

ESI_Troubleshooting Start Analyze MS1 Spectrum Adducts High [M+Na]+ / [M+K]+ Start->Adducts m/z 319 > 297 ISF High m/z 105 (ISF) Start->ISF m/z 105 dominant Weak Weak [M+H]+ Signal Start->Weak Low overall TIC Sol1 Add 5-10 mM Ammonium Formate Adducts->Sol1 Sol2 Lower Cone Voltage / Declustering Potential ISF->Sol2 Sol3 Switch to ESI- (Basic Mobile Phase) Weak->Sol3

Caption: Workflow for resolving ESI-MS issues for N-[2-(4-acetylanilino)-2-oxoethyl]benzenecarboxamide.

Ionization_Mechanisms Droplet ESI Droplet (Analyte + Matrix) Comp Ion Competition Droplet->Comp Protonation Protonation [M+H]+ (m/z 297) Comp->Protonation Acidic Modifier Sodiation Sodiation [M+Na]+ (m/z 319) Comp->Sodiation Trace Alkali Metals Energy Excessive Source Energy (High Voltage/Temp) Protonation->Energy Cleavage Amide Bond Cleavage (In-Source Fragmentation) Energy->Cleavage Benzoyl Benzoyl Cation (m/z 105) Cleavage->Benzoyl

Caption: Competitive pathways in ESI droplet desolvation and subsequent in-source fragmentation.

Part 4: Frequently Asked Questions (FAQs)

Q: My LC gradient uses Acetonitrile and Water with 0.1% Formic Acid, but I still see massive [M+Na]⁺ peaks. Why? A: Formic acid provides protons but does not actively displace sodium from the amide's coordination sphere. Sodium is a ubiquitous contaminant in borosilicate glass and LC solvents. You must introduce a competing cation with a higher gas-phase proton affinity, such as ammonium (NH₄⁺), which acts as a "chaperone" to deliver the proton and leave as neutral NH₃ [3].

Q: Is the m/z 105 peak useful for anything, or should I eliminate it completely? A: While you want to minimize m/z 105 in your MS1 scan to maximize the precursor [M+H]⁺ signal, this benzoyl cation is an excellent diagnostic product ion for Multiple Reaction Monitoring (MRM) in MS/MS. Once you isolate m/z 297 in Q1, you can intentionally fragment it in the collision cell (Q2) to yield m/z 105 in Q3 for highly specific quantitation [5].

Q: Will the 4-acetyl group on the anilide ring affect my ionization strategy? A: Yes. The ketone oxygen on the 4-acetyl group provides an additional electronegative site for sodium/potassium coordination, exacerbating adduct formation compared to a standard anilide. It also acts as an electron-withdrawing group, which increases the acidity of the adjacent amide nitrogen, making negative ion mode (ESI-) a highly viable alternative [4].

References

  • Title: Can amide bonds fragment in ESI-MS? | Source: Chemistry Stack Exchange | URL: 1

  • Title: Integration of Chemical Derivatization and in-Source Fragmentation Mass Spectrometry for High-Coverage Profiling of Submetabolomes | Source: Analytical Chemistry - ACS Publications | URL: 2

  • Title: Predicting Preferences for Adduct Formation in Electrospray Ionization: The Case Study of Succinic Acid | Source: Journal of the American Society for Mass Spectrometry | URL: 3

  • Title: Observation of amide anions in solution by electrospray ionization mass spectrometry | Source: ResearchGate | URL: 4

  • Title: Liquid chromatography and differential mobility spectrometry—data-independent mass spectrometry for comprehensive multidimensional separations in metabolomics | Source: PMC - NIH | URL: 5

Sources

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